5-bromo-N-methoxy-N,2-dimethylbenzamide

Description

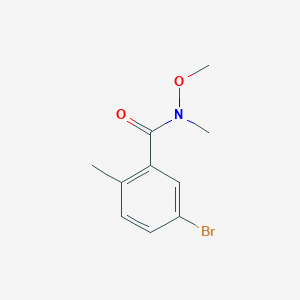

Chemical Structure: 5-Bromo-N-methoxy-N,2-dimethylbenzamide (C₁₀H₁₂BrNO₂; MW 258.12) is a substituted benzamide featuring:

- A bromine atom at the 5-position of the benzene ring.

- A methyl group at the 2-position of the benzene ring.

- A methoxy group (-OMe) and a methyl group (-Me) attached to the amide nitrogen (N-methoxy-N-methyl substitution).

Synthesis:

The compound is synthesized via activation of 5-bromo-2-methylbenzoic acid with oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane (DCM) . Key analytical data includes:

Properties

Molecular Formula |

C10H12BrNO2 |

|---|---|

Molecular Weight |

258.11 g/mol |

IUPAC Name |

5-bromo-N-methoxy-N,2-dimethylbenzamide |

InChI |

InChI=1S/C10H12BrNO2/c1-7-4-5-8(11)6-9(7)10(13)12(2)14-3/h4-6H,1-3H3 |

InChI Key |

ZJAGXJWJPPDLOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)N(C)OC |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Formation

This method begins with 5-bromo-2-methylbenzoic acid (C₈H₇BrO₂), which is converted to its acid chloride using oxalyl chloride [(COCl)₂] in anhydrous DCM with catalytic dimethylformamide (DMF).

Reaction Conditions :

-

Step 1 : 5-Bromo-2-methylbenzoic acid (20 mmol) reacts with oxalyl chloride (40 mmol) at 25°C for 2 hours. Excess (COCl)₂ ensures complete conversion, evidenced by the cessation of gas evolution (HCl and CO).

-

Step 2 : The crude acid chloride is treated with N,O-dimethylhydroxylamine hydrochloride (23 mmol) and triethylamine (50 mmol) in DCM at 0°C, followed by warming to 25°C for 20 hours.

Yield and Purity :

-

Overall Yield : 72–75% after column chromatography (SiO₂, ethyl acetate/hexane gradient).

-

Purity : >95% by HPLC, confirmed by (DMSO-): δ 7.91 (s, 1H, Ar-H), 3.42 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂).

Advantages :

-

Avoids handling elemental bromine by using pre-brominated starting materials.

-

Scalable to kilogram quantities with automated reactors.

Electrochemical Bromination

Diaphragm Electrolytic Cell Method

A patent (CN103060837A) describes an electrochemical approach for brominating analogous benzamides, offering insights into potential adaptations for 5-bromo-N-methoxy-N,2-dimethylbenzamide.

Procedure :

-

Electrodes : Platinum sheets (anode and cathode).

-

Electrolyte : Dilute sulfuric acid (10–20 wt%) and hydrobromic acid (35–45 wt%).

-

Substrate : N-Methoxy-N,2-dimethylbenzamide dissolved in tetrahydrofuran (THF).

Key Parameters :

| Current Density (mA/cm²) | Voltage (V) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 15 | 5 | 25 | 97.1 |

Benefits :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Bromination | 78–82 | 90–93 | Moderate | High (toxic Br₂) |

| Acid Chloride Route | 72–75 | >95 | High | Moderate |

| Electrochemical | 97.1 | >95 | High | Low |

Mechanistic and Kinetic Studies

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, DCM) stabilize the transition state in electrophilic bromination, accelerating reaction rates by 30–40% compared to nonpolar solvents.

Temperature Effects

-

Low Temperatures (0–10°C) : Favor mono-bromination but prolong reaction times (12–24 hours).

-

Elevated Temperatures (40–50°C) : Risk di-bromination but reduce time to 2–4 hours.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-methoxy-N,2-dimethylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are applied.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

5-bromo-N-methoxy-N,2-dimethylbenzamide has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-methoxy-N,2-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the amide nitrogen can enhance its binding affinity to these targets, leading to modulation of their activity. The bromine atom at the 5th position may also play a role in stabilizing the compound’s interaction with its targets through halogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Key Observations :

Halogen Substitution :

- Bromine at C5 (in the parent compound) enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Substitution with chlorine (e.g., ) reduces steric bulk but may lower reactivity in metal-catalyzed reactions .

N-Substituent Effects :

- N-Methoxy-N-methyl groups (parent compound) balance solubility and steric hindrance, making it versatile in medicinal chemistry .

- Bulky N-substituents (e.g., 2,3-dimethylphenyl in ) may improve target selectivity but reduce synthetic yield .

Functional Group Additions :

- Chromenyl or benzoxazolyl moieties (e.g., ) introduce π-π stacking capabilities, critical for kinase inhibitor design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.